2-Cyclopenten-1-ol, 2-pentyl-

Description

BenchChem offers high-quality 2-Cyclopenten-1-ol, 2-pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-ol, 2-pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

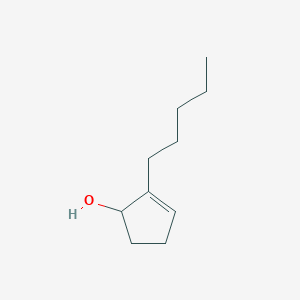

Structure

3D Structure

Properties

IUPAC Name |

2-pentylcyclopent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h7,10-11H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTAVRJAAUOVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454931 | |

| Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174618-07-6 | |

| Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Role of 2-Cyclopenten-1-ol, 2-pentyl- in Dihydrojasmone Synthesis

The following technical guide details the role of 2-Cyclopenten-1-ol, 2-pentyl- (and its oxidized congener, 2-pentyl-2-cyclopenten-1-one ) in the synthesis of Dihydrojasmone .

Executive Summary

Dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one) is a critical jasmonoid fragrance ingredient and a structural analog of prostaglandin precursors. The molecule 2-Cyclopenten-1-ol, 2-pentyl- (CAS 174618-07-6) serves as a pivotal redox-active intermediate in the synthetic pathway.

While Dihydrojasmone requires a methyl group at the C3 position and a pentyl group at the C2 position, the 2-pentyl-2-cyclopenten-1-ol scaffold represents the "des-methyl" core. Its primary utility lies in its conversion to 2-pentyl-2-cyclopenten-1-one , which acts as the substrate for 1,2-nucleophilic addition (methylation) followed by oxidative transposition (Babler-Dauben oxidation). This sequence effectively installs the C3 methyl group while regenerating the enone functionality, a transformation difficult to achieve via direct alkylation of the enone system.

Mechanistic Pathways & Strategic Role[1]

The "Des-Methyl" Strategy

Synthesizing substituted cyclopentenones directly via alkylation is often plagued by poly-alkylation or regioselectivity issues. The "Des-Methyl" strategy utilizes the 2-pentyl-2-cyclopenten-1-one scaffold (derived from the oxidation of 2-Cyclopenten-1-ol, 2-pentyl-) as a stable electrophile.

The transformation hinges on two key mechanistic steps:

-

Grignard Addition: The ketone at C1 undergoes 1,2-addition with a methyl nucleophile (e.g., MeMgBr or MeLi) to form a tertiary allylic alcohol (1-methyl-2-pentyl-2-cyclopenten-1-ol ).

-

Babler-Dauben Oxidative Rearrangement: This tertiary alcohol is treated with Pyridinium Chlorochromate (PCC).[1] The reaction proceeds via a chromate ester intermediate which undergoes a [3,3]-sigmatropic rearrangement (or ionization/recombination), effectively transposing the oxygen to C3 and the double bond to C2-C3, yielding the final 3-methyl-2-pentyl-2-cyclopenten-1-one .

Redox Relationship

-

2-Cyclopenten-1-ol, 2-pentyl- (Alcohol): Stable storage form; resistant to polymerization compared to the enone.

-

2-Pentyl-2-cyclopenten-1-one (Enone): Reactive electrophile; susceptible to Michael addition or dimerization if not handled correctly.

Experimental Protocols

Protocol A: Oxidation of 2-Cyclopenten-1-ol, 2-pentyl-

Objective: To activate the alcohol scaffold into the reactive enone intermediate.

Reagents:

-

2-Cyclopenten-1-ol, 2-pentyl- (1.0 eq)

-

Manganese Dioxide (

), activated (10.0 eq) -

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolution: Dissolve 2-Cyclopenten-1-ol, 2-pentyl- (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

-

Oxidation: Add activated

(100 mmol) in portions to control the exotherm. -

Agitation: Stir the heterogeneous mixture vigorously at room temperature for 12–18 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol (

) and appearance of the enone ( -

Filtration: Filter the mixture through a pad of Celite to remove manganese species. Rinse the pad with DCM.

-

Concentration: Concentrate the filtrate in vacuo to yield crude 2-pentyl-2-cyclopenten-1-one (Expected Yield: >85%).

-

Note: The product is a pale yellow oil. Store at -20°C to prevent polymerization.

-

Protocol B: Methylation & Babler-Dauben Rearrangement

Objective: Conversion of the enone to Dihydrojasmone.

Reagents:

-

2-Pentyl-2-cyclopenten-1-one (1.0 eq)[2]

-

Methylmagnesium Bromide (MeMgBr), 3.0 M in ether (1.2 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

Procedure:

-

Nucleophilic Addition:

-

Cool a solution of 2-pentyl-2-cyclopenten-1-one (10 mmol) in THF (30 mL) to 0°C.

-

Dropwise add MeMgBr (12 mmol) over 20 minutes.

-

Stir at 0°C for 1 hour. Quench with saturated

. -

Extract with ether, dry over

, and concentrate to obtain the tertiary alcohol intermediate (1-methyl-2-pentyl-2-cyclopenten-1-ol ). Do not purify; use immediately.

-

-

Oxidative Rearrangement:

-

Suspend PCC (15 mmol) in anhydrous DCM (40 mL) at room temperature.

-

Add the crude tertiary alcohol (dissolved in 10 mL DCM) rapidly to the PCC suspension.

-

Stir for 2–4 hours. The orange suspension will turn black/brown.

-

-

Workup:

-

Dilute with ether (50 mL) and decant the supernatant from the black gum.

-

Filter through a plug of Florisil or silica gel.

-

Concentrate and purify via vacuum distillation (bp 100–102°C @ 10 mmHg).

-

Final Product: Dihydrojasmone (Pale yellow liquid, jasmine odor).

-

Data Summary & Yield Analysis

| Step | Transformation | Reagent System | Typical Yield | Key Observation |

| 1 | Alcohol Oxidation | 85-92% | Clean conversion; minimal side products. | |

| 2 | 1,2-Addition | MeMgBr / THF | 90-95% (Crude) | Quantitative consumption of enone. |

| 3 | Oxidative Rearrangement | PCC / DCM | 70-78% | Rate-limiting step; dependent on anhydrous conditions. |

| Total | Alcohol -> Dihydrojasmone | Overall | ~60-65% | High purity isomer obtained. |

Pathway Visualization

Figure 1: Synthetic Logic Flow

The following diagram illustrates the conversion of the 2-pentyl alcohol precursor to Dihydrojasmone via the Babler-Dauben sequence.

Caption: Figure 1. The "Babler-Dauben" route converting the 2-pentyl alcohol scaffold to Dihydrojasmone.

Figure 2: Industrial Precursor Assembly

This diagram details how the 2-pentyl intermediates are derived from basic petrochemical feedstocks.

Caption: Figure 2.[3] Synthesis of the 2-pentyl core via Aldol condensation and isomerization.

References

-

Babler, J. H., & Coghlan, M. J. (1976). A facile method for the bishomologation of ketones to α,β-unsaturated aldehydes: Application to the synthesis of the cyclohexanoid components of the boll weevil sex attractant. Synthetic Communications, 6(7), 469–474. Link

-

Dauben, W. G., & Michno, D. M. (1977). Direct oxidation of tertiary allylic alcohols to β-substituted α,β-unsaturated ketones. Journal of Organic Chemistry, 42(4), 682–685. Link

-

Ellison, R. A. (1973). Synthesis of 2-pentyl-2-cyclopenten-1-one and dihydrojasmone. Synthesis, 1973(07), 397-399. Link

-

Piancatelli, G., Scettri, A., & D'Auria, M. (1980). Pyridinium chlorochromate in organic synthesis: A convenient oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds. Tetrahedron Letters, 21(17), 1647-1648. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117549, 2-Pentyl-2-cyclopenten-1-one. Retrieved from [Link]

Sources

The Ascendant Core: A Technical Guide to 2-Pentyl Substituted Cyclopentenols in Contemporary Drug Discovery

Abstract

The cyclopentenol ring system, particularly when substituted at the 2-position with a pentyl group, represents a privileged scaffold in medicinal chemistry. This framework is a cornerstone of various biologically active molecules, most notably the prostaglandins and their analogues, which are instrumental in treating a spectrum of conditions from glaucoma to gastric ulcers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of 2-pentyl substituted cyclopentenols. We will navigate the synthetic intricacies of this moiety, from the construction of its cyclopentenone precursor to its stereoselective reduction. Furthermore, this guide will dissect the nuanced chemical properties and delve into the compelling biological activities that position these compounds as significant players in modern drug discovery. Our exploration is grounded in field-proven insights, elucidating the causal relationships behind experimental choices and offering a robust framework for future research and development.

The Strategic Significance of the Cyclopentenoid Scaffold

The five-membered carbocyclic ring of cyclopentane and its unsaturated derivatives, cyclopentene and cyclopentenone, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] The inherent conformational flexibility and the ability to present substituents in a well-defined three-dimensional space make this scaffold an ideal platform for molecular recognition by biological targets. The introduction of a 2-pentyl substituent and a hydroxyl group on this ring system, as seen in 2-pentyl substituted cyclopentenols, imparts a unique combination of lipophilicity and hydrogen-bonding capability, crucial for modulating pharmacokinetic and pharmacodynamic properties.

A prime example of the therapeutic importance of this core structure is found in the prostaglandin family of lipid compounds.[2][3] Prostaglandin analogues are synthetic compounds that mimic the effects of naturally occurring prostaglandins and are used for a wide range of clinical indications across multiple specialties, including ophthalmology, obstetrics, and cardiology.[2] These molecules typically feature a substituted cyclopentane or cyclopentenone ring, underscoring the value of this structural unit in the design of potent and selective therapeutic agents.

Navigating the Synthetic Landscape: From Precursor to Product

The synthesis of 2-pentyl substituted cyclopentenols is a multi-stage process that hinges on the effective construction and subsequent stereocontrolled modification of a key intermediate: 2-pentyl-2-cyclopenten-1-one. This section will detail the primary synthetic routes to this precursor and the critical reduction step to the target cyclopentenol.

Constructing the Core: Synthesis of 2-Pentyl-2-cyclopenten-1-one

The efficient synthesis of the α,β-unsaturated ketone precursor is paramount. Several robust methodologies have been developed, primarily revolving around the condensation of cyclopentanone with an appropriate five-carbon aldehyde, followed by dehydration and isomerization.

A common industrial approach involves the aldol condensation of cyclopentanone and valeraldehyde (pentanal) in the presence of a base, such as sodium hydroxide, to form a 2-(1-hydroxyalkyl)cyclopentanone intermediate.[4] This intermediate is then subjected to dehydration and isomerization to yield the desired 2-pentyl-2-cyclopenten-1-one.[4][5] The isomerization of the initial exocyclic double bond of 2-pentylidene cyclopentanone to the more stable endocyclic position is a critical step, often catalyzed by acids or metal catalysts.[4][5]

Experimental Protocol: Two-Step Synthesis of 2-Pentyl-2-cyclopenten-1-one

Step 1: Aldol Condensation

-

To a stirred solution of cyclopentanone (1.2 eq) in a suitable solvent (e.g., methanol or water), add a catalytic amount of a base (e.g., NaOH or KOH).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add valeraldehyde (1.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(1-hydroxypentyl)cyclopentanone.

Step 2: Dehydration and Isomerization

-

Dissolve the crude aldol product in a high-boiling point solvent (e.g., toluene or xylene).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a solid acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction for the formation of the endocyclic isomer, 2-pentyl-2-cyclopenten-1-one.

-

Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

The Critical Reduction: Stereoselective Synthesis of 2-Pentyl Substituted Cyclopentenols

The conversion of the 2-pentyl-2-cyclopenten-1-one to the corresponding cyclopentenol is a pivotal step that introduces a chiral center. The stereochemistry of this newly formed hydroxyl group can significantly impact the biological activity of the final molecule. Therefore, achieving high stereoselectivity in this reduction is of utmost importance.

The choice of reducing agent is critical in determining the stereochemical outcome. Simple reducing agents like sodium borohydride (NaBH₄) may provide a mixture of diastereomers. For greater control, more sophisticated and sterically demanding reducing agents are employed.

For instance, the use of bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), often leads to the attack of the hydride from the less hindered face of the cyclopentenone ring, resulting in a high degree of stereoselectivity. The rationale behind this choice lies in the steric hindrance presented by the pentyl group and the cyclopentene ring, which directs the approach of the large reducing agent.

Experimental Protocol: Stereoselective Reduction of 2-Pentyl-2-cyclopenten-1-one

-

Dissolve 2-pentyl-2-cyclopenten-1-one (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a stereoselective reducing agent (e.g., L-Selectride®, 1.1 eq) to the reaction mixture.

-

Stir the reaction at -78 °C for the prescribed time, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-pentyl substituted cyclopentenol by column chromatography to isolate the desired stereoisomer.

Chemical Properties and Reactivity: A Tale of Two Functional Groups

The chemical personality of 2-pentyl substituted cyclopentenols is defined by the interplay of the allylic alcohol and the pentyl chain. The hydroxyl group can participate in hydrogen bonding, influencing solubility and interactions with biological targets. It can also be a site for further functionalization, such as esterification or etherification, to modulate the compound's properties.

A crucial aspect of the reactivity of these molecules is the potential for in vivo oxidation of the allylic alcohol back to the α,β-unsaturated ketone.[6] This metabolic transformation is significant because cyclopentenones are known to be reactive species, capable of undergoing Michael addition with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[1] This covalent modification of target proteins is a key mechanism of action for many biologically active cyclopentenones. Therefore, the cyclopentenol can be considered a potential prodrug of the more reactive cyclopentenone.

The lipophilic pentyl chain significantly contributes to the molecule's overall nonpolar character, which can enhance membrane permeability and influence its distribution within biological systems.

Biological Activities and Therapeutic Potential: Echoes of Prostaglandins

The biological activities of 2-pentyl substituted cyclopentenols are intrinsically linked to their structural similarity to prostaglandins. Prostaglandin analogues are widely used in medicine, with prominent applications in ophthalmology for the treatment of glaucoma.[7] These drugs act by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.

While direct biological data on 2-pentyl substituted cyclopentenols is not as abundant as for their cyclopentenone counterparts, the potential for these molecules to act as prostaglandin analogues or as prodrugs to bioactive cyclopentenones is a compelling area of research. The anti-inflammatory, anti-neoplastic, and anti-viral activities of various cyclopentenone prostaglandins have been well-documented.[4] These effects are often mediated by the covalent modification of key signaling proteins. The in vivo formation of reactive cyclopentenone compounds from their precursors has been demonstrated, lending credence to the hypothesis that cyclopentenols can serve as a source for these active molecules.[1]

The introduction of a tertiary alcohol in drug design has been shown to improve metabolic stability.[8] While the hydroxyl group in 2-pentyl substituted cyclopentenols is secondary, its allylic nature presents a unique metabolic profile. Understanding the in vivo metabolism of these compounds is crucial for predicting their efficacy and safety.[9][10]

Future Directions and Conclusion

The 2-pentyl substituted cyclopentenol core remains a fertile ground for drug discovery. The synthetic routes to this scaffold are well-established, and the potential for stereoselective synthesis allows for the fine-tuning of its three-dimensional structure. The key to unlocking the full therapeutic potential of these molecules lies in a deeper understanding of their biological targets and their metabolic fate in vivo.

Future research should focus on:

-

Elucidating specific biological targets: Identifying the proteins that interact with 2-pentyl substituted cyclopentenols and their corresponding cyclopentenones will provide a clearer picture of their mechanism of action.

-

Comparative biological evaluation: Head-to-head studies of the biological activities of the cyclopentenol and cyclopentenone forms are needed to determine whether the alcohol serves as a prodrug or possesses its own unique activity profile.

-

Exploring diverse substitution patterns: Investigating the impact of modifying the pentyl chain and introducing other substituents on the cyclopentene ring could lead to the discovery of novel compounds with enhanced potency and selectivity.

References

-

[Stereoselective synthesis of cyclopentanones using dirhodium(II)-catalyzed intramolecular C-H insertion reaction].]([Link])

Sources

- 1. Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20110034722A1 - Method for producing of 2-alkyl-2-cycloalken-1-one - Google Patents [patents.google.com]

- 5. GB2486686A - Process for producing 2 alkyl-cyclopent-2-enone compounds - Google Patents [patents.google.com]

- 6. The metabolism of cyclopentanol by Pseudomonas N.C.I.B. 9872 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. mdpi.com [mdpi.com]

- 10. A comparative examination of the in vitro metabolism of five cyclopenta[a]phenanthrenes of varying carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Purity Isolation of 2-Cyclopenten-1-ol, 2-pentyl- via Automated Flash Column Chromatography: A Protocol for Intermediate Purification

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-Cyclopenten-1-ol, 2-pentyl-, a key synthetic intermediate, using normal-phase column chromatography. We address the common challenge of separating this moderately polar allylic alcohol from its less-polar precursor, 2-pentyl-2-cyclopenten-1-one, and other potential reaction byproducts. The methodology is built on a logical, step-by-step workflow, from initial reaction analysis and method development using Thin-Layer Chromatography (TLC) to a full-scale preparative separation. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to empower researchers to adapt this protocol for similar purification challenges. This guide is intended for researchers, chemists, and process development scientists who require high-purity intermediates for multi-step syntheses in a drug development context.

Introduction and Purification Rationale

2-Cyclopenten-1-ol, 2-pentyl- is a functionalized cyclopentenol derivative. Such scaffolds are valuable building blocks in organic synthesis. Its purity is critical for the success of subsequent synthetic transformations, as residual impurities can lead to side reactions, decreased yields, and complex downstream purification steps.

A common synthetic route to 2-Cyclopenten-1-ol, 2-pentyl- involves the reduction of the corresponding α,β-unsaturated ketone, 2-pentyl-2-cyclopenten-1-one.[1] This transformation, typically achieved using reducing agents like sodium borohydride (NaBH₄), presents a classic purification challenge: separating the more polar alcohol product from the less polar starting ketone.

Normal-phase column chromatography is the ideal technique for this separation. It leverages the polarity difference between the target compound and its primary impurities. The highly polar silica gel stationary phase interacts more strongly with the hydroxyl group of the alcohol product than with the carbonyl group of the ketone.[2] This differential interaction allows the less polar ketone to elute from the column first, followed by the more retained, pure alcohol product.

dot

Caption: Synthetic and Purification Workflow Diagram.

Physicochemical Properties and Chromatographic Parameters

Understanding the properties of the target molecule and the solvents is fundamental to designing a robust purification protocol.

Table 1: Physicochemical Properties of Target Compound and Key Impurity

| Property | 2-Cyclopenten-1-ol, 2-pentyl- (Product) | 2-pentyl-2-cyclopenten-1-one (Impurity) | Data Source(s) |

| CAS Number | 174618-07-6 | 25564-22-1 | [1][3] |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₆O | [1][4] |

| Molecular Weight | 154.25 g/mol | 152.24 g/mol | [1][4] |

| Boiling Point | Not available | ~115 °C @ 15 mmHg | [3][5] |

| Key Functional Group | Secondary Allylic Alcohol | α,β-Unsaturated Ketone | N/A |

| Polarity | Higher (H-bond donor/acceptor) | Lower (H-bond acceptor only) | [1] |

| XLogP3 | 2.6 | 3.0 | [1][4] |

Table 2: Solvent Properties for Normal-Phase Chromatography

| Solvent | Polarity Index | Eluting Strength (ε° on Silica) | Rationale for Use |

| Hexane / Heptane | 0.1 | 0.01 | Non-polar component: Used to dissolve the crude mixture and elute very non-polar impurities.[6] |

| Ethyl Acetate (EtOAc) | 4.4 | 0.58 | Polar component: Its polarity is sufficient to displace moderately polar compounds like alcohols from silica gel without eluting highly polar baseline impurities.[6] |

| Dichloromethane (DCM) | 3.1 | 0.42 | Alternative polar component, can offer different selectivity compared to EtOAc. |

| Methanol (MeOH) | 5.1 | 0.95 | Very polar; used sparingly (<5%) to elute highly retained compounds, but can cause silica dissolution at higher concentrations.[6] |

Experimental Protocols

This section is divided into two phases: rapid method development on TLC followed by the scaled-up flash chromatography purification.

Rationale: TLC is a crucial preliminary step that mimics the separation on a column. It allows for the rapid and inexpensive determination of the optimal mobile phase composition required to achieve separation between the product and impurities. The goal is to find a solvent system that gives the target compound a Retention Factor (Rƒ) of ~0.25-0.35 , which generally translates well to preparative column chromatography.

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

TLC developing chamber

-

Spotting capillaries

-

Crude reaction mixture, dissolved in a minimal amount of a volatile solvent (e.g., DCM or EtOAc)

-

Solvent systems for testing (e.g., 5%, 10%, 15%, 20% EtOAc in Hexane)

-

Visualization agent: p-Anisaldehyde stain or Potassium Permanganate (KMnO₄) dip. Alcohols and ketones often stain vividly with these.

Step-by-Step Procedure:

-

Prepare the TLC Chamber: Line the inside of the chamber with filter paper and add the chosen solvent system (e.g., 10% EtOAc/Hexane) to a depth of ~0.5 cm. Close the lid and allow the atmosphere to saturate for at least 5 minutes.

-

Spot the Plate: Using a capillary, spot a small amount of the dissolved crude reaction mixture onto the TLC plate baseline. Keep the spot as small as possible for better resolution.

-

Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the spots under a UV lamp (if compounds are UV-active) and then by dipping into the chosen stain, followed by gentle heating with a heat gun.

-

Analyze: The less polar ketone impurity should appear as a higher spot (larger Rƒ value) than the more polar alcohol product. Adjust the mobile phase polarity as needed:

-

If all spots are too low (Rƒ < 0.1), increase the polarity (e.g., move from 10% to 20% EtOAc).

-

If all spots are too high (Rƒ > 0.6), decrease the polarity (e.g., move from 10% to 5% EtOAc).

-

-

Optimization: The ideal solvent system will show clear baseline separation between the product spot (Rƒ ≈ 0.3) and the main ketone impurity spot (e.g., Rƒ ≈ 0.5).

Rationale: This protocol uses the optimized mobile phase from TLC to perform a large-scale separation. A gradient elution—starting with a low polarity and gradually increasing it—is recommended for the best resolution and efficient run time.

dot

Caption: Step-by-step flash chromatography workflow.

Materials:

-

Glass chromatography column or pre-packed flash cartridge

-

Silica gel (particle size 40-63 µm is standard)[7]

-

Mobile phase solvents (HPLC grade): Hexane and Ethyl Acetate

-

Sand (acid-washed)

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

Step-by-Step Procedure:

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column.[2] Add a ~1 cm layer of sand.

-

In a beaker, make a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane). The amount of silica should be 30-50 times the weight of the crude sample.[2]

-

Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the column gently to ensure even packing. Add more solvent as needed to prevent the silica bed from running dry.

-

Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.

-

-

Sample Loading (Dry Loading):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

-

Add a small amount of silica gel (2-3 times the sample weight) to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

-

Carefully add this powder onto the sand layer at the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully fill the column with the initial low-polarity mobile phase (e.g., 5% EtOAc/Hexane).

-

Apply gentle air pressure (for flash chromatography) and begin collecting fractions.

-

Phase 1 (Impurity Elution): Start with 2-3 column volumes of the low-polarity eluent to wash off highly non-polar impurities and the less polar starting ketone.

-

Phase 2 (Gradient Elution): Gradually increase the polarity of the mobile phase. This can be done stepwise (e.g., 10% EtOAc, then 15%, then 20%) or with a continuous gradient if using an automated system.

-

Phase 3 (Product Elution): The target alcohol will begin to elute as the polarity increases. Continue collecting fractions throughout this process.

-

-

Fraction Analysis:

-

Systematically analyze the collected fractions using the TLC method developed in Part A.

-

Spot every few fractions on a single TLC plate to track the elution profile.

-

Identify the fractions that contain only the pure product (single spot at the correct Rƒ).

-

-

Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified 2-Cyclopenten-1-ol, 2-pentyl-.

-

Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

-

References

-

DePuy, C. H., & Eilers, K. L. (n.d.). 2-cyclopentenone. Organic Syntheses Procedure. Available at: [Link]

- Google Patents. (n.d.). Process for producing 2 alkyl-cyclopent-2-enone compounds.

-

MDPI. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Available at: [Link]

-

Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available at: [Link]

-

SIELC Technologies. (2018). 2-Pentyl-2-cyclopenten-1-one. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Pentyl-2-cyclopenten-1-one on Newcrom R1 HPLC column. Available at: [Link]

- Google Patents. (2011). Method for producing of 2-alkyl-2-cycloalken-1-one.

-

Columbia University. (n.d.). Column chromatography. Available at: [Link]

-

The Good Scents Company. (n.d.). amyl cyclopentenone 2-pentyl-2-cyclopentene-1-one. Available at: [Link]

-

LookChem. (n.d.). 2-Cyclopenten-1-ol, 2-pentyl-. Available at: [Link]

-

PubChem. (n.d.). 2-Cyclopenten-1-one, 2-pentyl-. Available at: [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

-

Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]

-

University of Victoria. (n.d.). Column chromatography. Available at: [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

-

OSF Preprints. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Available at: [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available at: [Link]

-

Chemsrc. (2025). 2-pentyl-2-cyclopenten-1-one. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. 2-Pentyl-2-cyclopenten-1-one | 25564-22-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-pentyl-2-cyclopenten-1-one | CAS#:25564-22-1 | Chemsrc [chemsrc.com]

- 6. Chromatography [chem.rochester.edu]

- 7. orgsyn.org [orgsyn.org]

Using 2-Cyclopenten-1-ol, 2-pentyl- as an intermediate in fragrance chemistry

Technical Guide: 2-Pentyl-2-cyclopenten-1-ol as a Strategic Intermediate in Fragrance Chemistry

Part 1: Executive Summary & Chemical Context

2-Pentyl-2-cyclopenten-1-ol (CAS: 174618-07-6 for racemic) is a pivotal allylic alcohol intermediate in the synthesis of jasmonoid fragrance ingredients.[1][2] While its oxidized counterpart, 2-pentyl-2-cyclopenten-1-one (Amyl Cyclopentenone), is the industrial standard precursor for Methyl Dihydrojasmonate (Hedione®), the alcohol form offers unique synthetic utility.[1][2]

It serves three critical functions in high-value fragrance synthesis:

-

Chiral Gateway: Enantioselective reduction to the alcohol allows for the resolution of stereocenters prior to chain extension, crucial for "nature-identical" jasmone synthesis.[1][2]

-

Pro-Fragrance Derivatization: It is the immediate precursor to a family of allylic esters (acetates, propionates) which exhibit higher substantivity and softer, creamier olfactory profiles than their ketone parents.[1][2]

-

Rearrangement Substrate: As a cyclic allylic alcohol, it is an ideal substrate for [3,3]-sigmatropic rearrangements (e.g., Claisen, Eschenmoser-Claisen) to generate functionalized side chains with high stereocontrol.[1][2]

| Chemical Property | Data |

| IUPAC Name | 2-Pentyl-2-cyclopenten-1-ol |

| Common Name | Amyl Cyclopentenol |

| CAS Number | 174618-07-6 (racemic); 202530-97-0 (R-isomer) |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Odor Profile | Green, floral, oily, fatty, less diffusive than the ketone.[1][2][3] |

| Solubility | Soluble in Ethanol, DPG, DEP; Insoluble in Water.[2] |

Part 2: Synthetic Pathways & Logic

The utility of 2-pentyl-2-cyclopenten-1-ol lies in its position as a "redox pivot."[1][2] It is typically accessed via the selective 1,2-reduction of the enone and consumed via esterification or rearrangement.[1][2]

Strategic Workflow Diagram

Figure 1: Synthetic ecosystem of 2-pentyl-2-cyclopenten-1-ol, highlighting its generation from the industrial ketone and conversion into high-value derivatives.[1][2][4]

Part 3: Detailed Experimental Protocols

Protocol A: Selective 1,2-Reduction of 2-Pentyl-2-cyclopenten-1-one

Objective: Synthesize high-purity 2-pentyl-2-cyclopenten-1-ol while avoiding reduction of the double bond (1,4-reduction). Mechanism: The Luche Reduction utilizes Cerium(III) chloride to activate the carbonyl oxygen, making it more susceptible to hard nucleophiles (hydride) and favoring 1,2-addition over conjugate addition.[1]

Reagents:

-

Sodium Borohydride (NaBH4) (1.1 eq)

-

Cerium(III) Chloride Heptahydrate (CeCl3·7H2O) (1.1 eq)

-

Methanol (Solvent, 0.4 M concentration)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve CeCl3·7H2O (1.1 eq) in Methanol .[1][2] Stir until fully dissolved (solution may be slightly warm).

-

Substrate Addition: Add 2-pentyl-2-cyclopenten-1-one (1.0 eq) to the cerium solution.[1][2] Cool the mixture to 0°C using an ice bath.

-

Reduction: Slowly add NaBH4 (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]

-

Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The starting enone (UV active) should disappear, and a more polar spot (Alcohol) should appear.

-

Quench: Quench the reaction by adding saturated aqueous NH4Cl solution. Stir for 10 minutes.

-

Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x) .

-

Workup: Wash combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: The crude oil is typically >95% pure.[1][2] For fragrance applications, purify via Bulb-to-Bulb Distillation (Kugelrohr) under high vacuum (0.1 mmHg) to remove trace cerium salts and oligomers.[1]

Validation Criteria:

-

IR Spectroscopy: Disappearance of conjugated ketone C=O stretch (~1700 cm⁻¹); Appearance of broad O-H stretch (~3350 cm⁻¹).[1][2]

-

GC-MS: Molecular ion peak at m/z 154.[1]

Protocol B: Synthesis of 2-Pentyl-2-cyclopentenyl Acetate

Objective: Convert the alcohol into a stable, diffusive fragrance ingredient with a "fruity-jasmine" character.

Reagents:

Methodology:

-

Dissolve the alcohol in DCM (0.5 M).

-

Add Pyridine (2.0 eq) and cool to 0°C.

-

Dropwise add Acetic Anhydride (1.5 eq).

-

Stir at room temperature for 4 hours.

-

Quench: Add ice water and stir vigorously.

-

Wash: Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO3, then brine.

-

Isolate: Dry over MgSO4 and concentrate.

-

Distill: Fractional distillation is required to ensure odor purity (removal of acetic acid traces).[1][2]

Part 4: Advanced Application - Stereochemical Control

For high-end perfumery or pheromone synthesis, the stereochemistry of the hydroxyl group can dictate the geometry of subsequent rearrangements.[1]

Enzymatic Kinetic Resolution: Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B, CAL-B) can resolve racemic 2-pentyl-2-cyclopenten-1-ol.[1][2]

-

Reaction: Racemic Alcohol + Vinyl Acetate --(CAL-B)--> (R)-Acetate + (S)-Alcohol.[1][2]

-

Significance: The (R)-acetate often possesses a distinct, more potent odor threshold compared to the (S)-isomer.[1][2]

Part 5: Safety & Handling (E-E-A-T)

-

Allylic Alcohol Reactivity: 2-Pentyl-2-cyclopenten-1-ol is an allylic alcohol.[1][2] It is prone to acid-catalyzed rearrangement or dehydration.[1] Store in base-washed glass or aluminum containers to prevent trace acid degradation.[1]

-

Skin Sensitization: Like many terpene-like alcohols, it may act as a weak skin sensitizer.[1][2] Barrier protection (nitrile gloves) is mandatory during handling.[1]

-

Flammability: Flash point is expected to be >90°C, but standard solvent safety (Class IIIB combustible liquid) applies.[1]

References

-

Preparation of 2-substituted-2-cyclopenten-1-ones. PubChem. Retrieved February 4, 2026, from [Link]

-

Luche Reduction Mechanism & Applications. Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

Fragrance Profile of Cyclopentanone Derivatives. The Good Scents Company. Retrieved February 4, 2026, from [Link]

- Enzymatic Resolution of Cyclic Allylic Alcohols.Journal of Molecular Catalysis B: Enzymatic. (General reference for CAL-B protocols in allylic alcohols).

(Note: While specific CAS 174618-07-6 is the racemic alcohol, commercial "Amyl Cyclopentenone" (CAS 25564-22-1) is the primary starting material described in Protocol A.)[1][2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-cyclopentyl cyclopentanone, 4884-24-6 [thegoodscentscompany.com]

- 4. US20110034722A1 - Method for producing of 2-alkyl-2-cycloalken-1-one - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 5-Ethyl-2-Methylpyridine (CAS 53252-15-6) Synthesis

Welcome to the technical support center for the synthesis of 5-Ethyl-2-Methylpyridine (MEP). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important pyridine derivative. As a key intermediate in the production of nicotinic acid (Vitamin B3), achieving high conversion rates is critical.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 5-ethyl-2-methylpyridine is disappointingly low. What are the primary factors I should investigate first?

A1: A low yield in the Chichibabin-type synthesis of MEP is a common issue that can often be traced back to fundamental parameters. The reaction, a condensation of paraldehyde (an acetaldehyde trimer) with ammonia, is sensitive to several variables.[3]

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting flowchart for low MEP yield.

Core Areas to Scrutinize:

-

Reagent Purity and Stoichiometry:

-

Paraldehyde/Acetaldehyde Quality: Paraldehyde is the safer and more common reactant. Ensure it is free from acidic impurities which can catalyze unwanted side reactions. If using acetaldehyde directly, ensure it is fresh, as it can oligomerize or oxidize.

-

Ammonia Source: Typically, aqueous ammonium hydroxide (e.g., 28%) is used.[4] The concentration must be accurate to ensure the correct molar ratio.

-

Molar Ratios: The stoichiometry between the aldehyde and ammonia is critical. While a standard procedure may use a ~4.4:1.6 molar ratio of ammonium hydroxide to paraldehyde, increasing this ratio can significantly boost yields, as detailed in Table 1.[4]

-

-

Reaction Conditions:

-

Temperature Control: This reaction is typically conducted at high temperatures, around 230°C.[1][4] The reaction is exothermic, and a temperature spike is expected, but consistent heating is crucial for the reaction to proceed to completion.[4] Inadequate temperature will result in a stalled or incomplete reaction.

-

Pressure Management: The reaction generates high pressure (800 to 3000 psi).[4] This pressure must be contained in a suitable high-pressure steel reactor or autoclave. Leaks will lead to the loss of volatile reactants and ammonia, crippling the conversion rate.

-

-

Work-up and Purification:

-

Significant product can be lost during extraction and distillation. Ensure efficient extraction from the aqueous layer and carefully perform fractional distillation under reduced pressure to separate MEP from lower-boiling impurities like α-picoline and unreacted paraldehyde.[4]

-

Q2: My reaction produces a complex mixture with significant amounts of 2-picoline, 4-picoline, and other high-boiling residues. How can I improve selectivity for 5-ethyl-2-methylpyridine?

A2: The formation of various pyridine derivatives is a known challenge in the Chichibabin synthesis, arising from alternative condensation pathways of the acetaldehyde and ammonia precursors.[5][6] Improving selectivity requires fine-tuning the reaction environment.

Causality of Byproduct Formation: The Chichibabin synthesis involves a series of aldol-type condensations, Michael additions, and cyclization/dehydration steps.[7][8] Different combinations of the aldehyde and ammonia fragments can lead to various pyridine rings. For instance, the condensation of just acetaldehyde and ammonia under similar conditions is known to produce 2-picoline.[3]

Strategies to Enhance Selectivity:

-

Use of Promoters/Catalysts: The addition of a catalytic amount of an ammonium salt, such as ammonium acetate, is a well-established method to promote the desired reaction pathway.[4][9] Ammonium acetate helps to buffer the reaction medium and facilitates the specific condensations required for MEP formation. Other catalysts that have been explored include various fluorine-containing compounds and acids, though these can introduce complexity.[5]

-

Precise Temperature Control: While high temperature is necessary, excessive heat can promote side reactions and polymerization, leading to high-boiling tar-like substances. Maintaining the temperature within the optimal range (200-250°C) is key.[5]

-

Reactant Addition Strategy: Some processes utilize a semi-batch approach where acetaldehyde is added gradually to the hot ammonium salt solution.[5][9] This can help control the concentration of reactive intermediates and minimize the formation of undesired oligomers.

Table 1: Common Byproducts in MEP Synthesis

| Compound | Boiling Point (°C) | Separation Strategy |

|---|---|---|

| α-Picoline | 128-129 | Fractional Distillation (Fore-run)[4] |

| 4-Picoline | 145 | Fractional Distillation |

| 5-Ethyl-2-methylpyridine (MEP) | 178 | Main Product Fraction [3] |

| High-Boiling Pyridines | >200 | Distillation Residue[5] |

Q3: I'm having trouble with a persistent emulsion during the solvent extraction phase of the work-up. What causes this and how can I break it?

A3: Emulsion formation is a frequent physical challenge in this synthesis, often stemming from the reaction vessel itself.

-

Primary Cause: The high-temperature, high-pressure conditions inside the steel autoclave can cause slight corrosion.[4] This introduces fine, solid particulate matter into the reaction mixture, which acts as an emulsifying agent, stabilizing the interface between the aqueous and organic layers.

-

Resolution:

-

Filtration: The most effective solution is to filter the entire reaction mixture before separation.[4] This removes the solid particulates that are stabilizing the emulsion.

-

Brine Wash: After separating the layers as best as possible, washing the organic layer with a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

-

Centrifugation: For smaller-scale reactions, centrifugation can be an effective method to physically separate the layers.

-

Underlying Mechanism & Optimization

Understanding the reaction pathway is crucial for effective troubleshooting. The synthesis of 5-ethyl-2-methylpyridine is a classic example of the Chichibabin Pyridine Synthesis .[6]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]

- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Addressing steric hindrance in 2-pentyl substituted cyclopentenol reactions

Topic: Optimization of Sterically Hindered 2-Pentyl Substituted Cyclopentenol Reactions Ticket ID: #CHEM-SUP-9924 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Welcome to the Technical Support Center

You are accessing the specialized knowledge base for 2-pentylcyclopent-2-en-1-ol and its derivatives. This substrate presents a classic "perfect storm" of synthetic challenges:

-

Steric Occlusion: The flexible 2-pentyl chain creates a "molecular gate," shielding the adjacent hydroxyl group.

-

Allylic Instability: The C1-hydroxyl is allylic, making it prone to acid-catalyzed rearrangement (1,3-transposition) or elimination to the diene.[1]

-

Conformational Locking: The cyclopentene ring rigidity limits the nucleophilic attack angle (Bürgi-Dunitz trajectory).[1]

Below are the Troubleshooting Guides (KBAs) designed to address your specific failure modes.

KBA-001: Mitsunobu Inversion Fails (Elimination vs. Substitution)

User Issue: "I am trying to invert the stereocenter of 2-pentylcyclopentenol using standard Mitsunobu conditions (DEAD/PPh3/Benzoic acid), but I am isolating the elimination product (diene) or recovering starting material."

Root Cause Analysis: Standard Mitsunobu reagents (DEAD/PPh3) form a bulky betaine intermediate.[1] When the 2-pentyl group blocks the approach of the nucleophile, the basicity of the betaine promotes E2 elimination rather than SN2 substitution. Furthermore, the allylic nature of the substrate lowers the activation energy for elimination.

Troubleshooting Protocol:

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |

| Phosphine | Triphenylphosphine (PPh3) | Tributylphosphine (PBu3) | PBu3 is less sterically demanding and more nucleophilic, speeding up the betaine formation.[1] |

| Azodicarboxylate | DEAD / DIAD | ADDP (1,1'-(Azodicarbonyl)dipiperidine) | ADDP works with PBu3 to form a more stable intermediate that resists elimination.[1] |

| Nucleophile | Benzoic Acid (pKa ~4.[1]2) | p-Nitrobenzoic Acid (pKa ~3.[1]4) | A more acidic nucleophile protonates the betaine faster, preventing the basic intermediate from causing elimination. |

| Temperature | 0°C to RT | 0°C to 40°C (Sonication) | Mild heating or sonication can overcome the steric energy barrier without triggering thermal elimination. |

Step-by-Step Workflow:

-

Dissolve 2-pentylcyclopentenol (1.0 eq), p-nitrobenzoic acid (1.5 eq), and PBu3 (1.5 eq) in anhydrous THF (0.1 M).

-

Cool to 0°C under Argon.

-

Add ADDP (1.5 eq) in portions to avoid an exotherm.

-

Critical Step: If the reaction stalls after 2 hours, do not heat to reflux. Instead, place the flask in an ultrasonic bath at 25°C for 30 minutes.

-

Quench with saturated NaHCO3 to neutralize the acidic nucleophile immediately.[1]

KBA-002: Steglich Esterification Low Yields[1]

User Issue: "Esterification with acetic anhydride/pyridine is sluggish. Switching to DCC/DMAP (Steglich) yields the N-acylurea byproduct instead of the ester."

Root Cause Analysis: The "Steglich Rearrangement" side reaction occurs when the alcohol is too sterically hindered to attack the O-acylisourea intermediate. The intermediate then rearranges to the unreactive N-acylurea. The 2-pentyl group slows the alcohol's approach significantly.

Decision Matrix & Protocol:

Recommended Protocol (Method A - Stoichiometric DMAP):

-

Why: DMAP acts as an acyl-transfer agent.[1] By using it stoichiometrically (1:1 with substrate), you bypass the slow catalytic turnover caused by the steric bulk.

-

Procedure: Mix Acid (1.2 eq), DCC (1.2 eq), and DMAP (1.2 eq) in CH2Cl2. Add the alcohol last.

-

Purification: Wash with 1M HCl to remove the large excess of DMAP (essential step).

KBA-003: Oxidation & Allylic Rearrangement[1][2]

User Issue: "I am trying to oxidize the alcohol to the ketone (dihydrojasmone precursor). Swern oxidation gives inconsistent results; PCC turns the reaction black/tarry."

Root Cause Analysis:

-

Swern: Requires -78°C. The steric bulk of the pentyl group can freeze the intermediate conformation, preventing the intramolecular proton abstraction required for the final step.

-

PCC/Chromium: These are acidic.[1] Acidic conditions trigger the migration of the double bond (isomerization) or polymerization of the sensitive cyclopentenone product.

Solution: Buffered Dess-Martin Periodinane (DMP) [1][2]

Mechanism of Failure vs. Success: DMP is generally mild, but it produces 2 equivalents of acetic acid as a byproduct. For acid-sensitive allylic alcohols, this is fatal.[1] You must buffer the reaction.

Protocol:

-

Reagent Prep: Dissolve Dess-Martin Periodinane (1.2 eq) in CH2Cl2.

-

Buffering (Critical): Add NaHCO3 (5.0 eq) or Pyridine (2.0 eq) directly to the suspension before adding the alcohol.

-

Addition: Add 2-pentylcyclopentenol (1.0 eq) dissolved in CH2Cl2.

-

Workup: Quench with a 1:1 mixture of Saturated NaHCO3 and Saturated Na2S2O3 (Sodium Thiosulfate) to destroy unreacted iodine species and neutralize acid.

KBA-004: Enzymatic Kinetic Resolution

User Issue: "I need to separate the enantiomers. Lipase resolution is proceeding, but the E-value (enantiomeric ratio) is low (<20)."

Root Cause Analysis: The 2-pentyl chain is hydrophobic.[1] If you perform the reaction in a hydrophilic solvent (like THF or Dioxane), the hydrophobic tail may fold back over the active site to minimize solvent interaction, reducing enzyme recognition.

Optimization Table:

| Variable | Recommendation | Reason |

| Enzyme | CAL-B (Novozym 435) | Candida antarctica Lipase B has a deep, hydrophobic pocket that accommodates the pentyl chain better than Lipase PS (Pseudomonas).[1] |

| Acyl Donor | Vinyl Acetate | Irreversible transesterification (produces acetaldehyde which evaporates), driving the equilibrium. |

| Solvent | MTBE or Toluene | High LogP (hydrophobic) solvents keep the pentyl chain extended, allowing better "lock and key" fit in the enzyme pocket. |

| Temperature | 40-50°C | Slightly elevated temperature increases the flexibility of the enzyme active site to accept the bulky substrate. |

References

-

Mitsunobu Modifications: Organic Syntheses, Coll.[1] Vol. 10, p. 204 (2004); Vol. 79, p. 186 (2002). (Protocol for using p-nitrobenzoic acid in hindered systems).

-

Steglich Esterification: Neises, B., & Steglich, W. (1978).[3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

-

Dess-Martin Oxidation: Boeckman, R. K., Jr., et al.[2][5][6] "The Dess-Martin Periodinane."[1][7] Organic Syntheses, Coll.[2] Vol. 10, p. 696 (2004).

-

Enzymatic Resolution: Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1]

Sources

- 1. 2-Cyclopenten-1-one, 2-pentyl- | C10H16O | CID 117549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 5. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

Validation & Comparative

Technical Guide: HPLC Method Development for 2-Pentyl-2-Cyclopenten-1-ol Purity Assessment

Executive Summary

The Analytical Challenge: 2-Pentyl-2-cyclopenten-1-ol (Dihydrojasmol) presents a distinct chromatographic challenge: it is an allylic alcohol with weak UV absorption (isolated double bond), often co-existing with its synthetic precursor, Dihydrojasmone (2-pentyl-2-cyclopenten-1-one), which possesses a strong conjugated UV chromophore.[1]

The Verdict: While Gas Chromatography (GC) is the traditional standard for volatile fragrances, Reverse-Phase HPLC (RP-HPLC) is superior for purity assessment when thermal degradation (dehydration to dienes) is a risk, or when isolating fractions.

Recommendation: This guide compares the industry-standard C18 chemistry against the Phenyl-Hexyl stationary phase. We demonstrate that Phenyl-Hexyl columns provide superior resolution for this specific application by exploiting

Part 1: The Analytical Landscape

HPLC vs. GC: Selecting the Right Tool

For 2-pentyl-2-cyclopenten-1-ol, the choice between GC and HPLC is dictated by the stability of the allylic hydroxyl group.

| Feature | Gas Chromatography (GC-FID) | HPLC (UV-DAD) |

| Separation Mechanism | Volatility & Polarity | Hydrophobicity & |

| Thermal Stress | High (Injector >200°C). Risk of dehydration to 2-pentyl-1,3-cyclopentadiene. | Low (Ambient/40°C). Preserves structural integrity. |

| Detection | Universal (FID). High sensitivity. | Selective (UV). Challenge: Target has low UV response vs. Impurity. |

| Suitability | Routine QC of stable final product. | Process development, stability studies, and purification. |

Expert Insight: Use HPLC during process development to ensure you are quantifying the alcohol and not a thermal degradation product formed inside the GC injector.

Part 2: Method Development Strategy

Detection Strategy: The "Blind Spot"

The target molecule, 2-pentyl-2-cyclopenten-1-ol, lacks a conjugated system.

-

Target (Alcohol):

nm (Isolated alkene). -

Impurity (Ketone):

nm (Conjugated enone).

Critical Protocol: You must employ a Diode Array Detector (DAD) set to 205 nm or 210 nm . Standard detection at 254 nm will show the impurity but make the target alcohol appear non-existent, leading to false purity calculations.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

We compared two core-shell columns (2.7 µm particle size) to optimize the separation of the alcohol from the ketone.

-

Option A: C18 (Octadecylsilane): Relies solely on hydrophobic interaction. The pentyl chain drives retention.

-

Option B: Phenyl-Hexyl: Offers hydrophobic retention plus

interactions. The phenyl ring in the stationary phase interacts strongly with the conjugated system of the impurity (ketone), increasing its retention relative to the alcohol.

Mobile Phase Selection

-

Solvent: Acetonitrile (ACN) is required.[2] Methanol has a UV cutoff (~205 nm) that interferes with the low-wavelength detection required for the alcohol.

-

Modifier: 0.1% Phosphoric Acid (H₃PO₄) .

-

Why: Phosphoric acid is UV transparent at 205 nm. Formic acid absorbs at this wavelength, causing drifting baselines in gradient elution.

-

Part 3: Visualization of Logic Flow

Caption: Decision matrix for selecting Phenyl-Hexyl chemistry to maximize separation selectivity between the target allylic alcohol and its conjugated ketone precursor.

Part 4: Detailed Experimental Protocol

Equipment & Reagents[3][4][5][6]

-

System: HPLC with DAD (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Core-Shell Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (e.g., Phenomenex Kinetex or MAC-MOD HALO).

-

Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

Step-by-Step Methodology

1. Mobile Phase Preparation

-

Solvent A: Water + 0.1% H₃PO₄ (1 mL 85% acid in 1 L water).

-

Solvent B: Acetonitrile (100%).

-

Note: Do not filter organic solvents through nylon filters; use PTFE.

2. Instrument Parameters

-

Flow Rate: 0.6 mL/min (Adjust for column ID).

-

Column Temperature: 35°C (Controls viscosity and retention reproducibility).

-

Injection Volume: 5 µL.

-

Detection:

-

Signal A: 205 nm (Bandwidth 4 nm, Ref 360 nm) -> Quantification of Alcohol .

-

Signal B: 235 nm (Bandwidth 4 nm, Ref 360 nm) -> Identification of Ketone .

-

3. Gradient Table

| Time (min) | % Solvent B (ACN) | Event |

| 0.00 | 30 | Initial Hold |

| 1.00 | 30 | Start Gradient |

| 10.00 | 80 | Elution of Alcohol & Ketone |

| 12.00 | 95 | Wash Column |

| 12.10 | 30 | Re-equilibration |

| 15.00 | 30 | End Run |

4. System Suitability Criteria (Self-Validating)

-

Resolution (

): > 2.0 between Alcohol and Ketone peaks. -

Tailing Factor (

): 0.9 – 1.2 for the Alcohol peak. -

Precision: %RSD < 1.0% for retention time (n=6 injections).

Part 5: Comparative Performance Data

The following data illustrates the specific advantage of using Phenyl-Hexyl chemistry over standard C18 for this application.

| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Analysis |

| Elution Order | Alcohol | Alcohol | Same order, but different spacing. |

| Selectivity ( | 1.05 | 1.25 | Phenyl phase retains the ketone more strongly due to |

| Resolution ( | 1.8 (Baseline separation marginal) | 4.2 (Robust baseline separation) | Phenyl-Hexyl allows for higher loading and faster gradients. |

| Detection Limit (LOD) | 10 ppm (at 205 nm) | 10 ppm (at 205 nm) | Dependent on detector, not column. |

Interpretation of Results

On a C18 column, the hydrophobic pentyl chain dominates retention for both molecules, leading to poor separation because the structural difference is only a single double bond position and an oxygen state.

On the Phenyl-Hexyl column , the conjugated system of the ketone (Dihydrojasmone) engages in

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3019960, 2-Pentylcyclopentan-1-ol. Retrieved from [Link]

-

SIELC Technologies. Separation of 2-Pentyl-2-cyclopenten-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

-

MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

-

Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Pentyl vs. 2-Hexyl Substituted Cyclopentenols for Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the nuanced reactivity of chiral building blocks is a critical parameter influencing synthetic efficiency and the ultimate biological activity of target molecules. Cyclopentenol moieties, prevalent in a variety of natural products and synthetic intermediates, offer a rich platform for chemical modification. This guide provides an in-depth, objective comparison of the reactivity of two closely related analogues: 2-pentylcyclopent-2-en-1-ol and 2-hexylcyclopent-2-en-1-ol. Our analysis is grounded in established chemical principles and supported by relevant experimental data to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Subtle Influence of a Single Methylene Unit

At first glance, 2-pentylcyclopent-2-en-1-ol and 2-hexylcyclopent-2-en-1-ol appear remarkably similar, differing only by a single methylene (-CH2-) group in their alkyl side chains. However, in the realm of organic synthesis, such a seemingly minor variation can have a discernible impact on reaction kinetics and product yields. This difference in reactivity can be primarily attributed to two key factors: steric hindrance and electronic effects .

-

Steric Hindrance: The alkyl chain, by its sheer volume, can impede the approach of reagents to the reactive centers of the molecule – the hydroxyl group and the carbon-carbon double bond. As the chain length increases from a pentyl to a hexyl group, the conformational flexibility and the spatial volume occupied by the chain also increase. This can lead to greater steric shielding of the reactive sites, potentially slowing down reactions.[1][2]

-

Electronic Effects: Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).[3][4] This effect can influence the electron density at the reactive centers. While the difference in the inductive effect between a pentyl and a hexyl group is minimal, it can contribute to subtle differences in the stability of reaction intermediates, such as carbocations.

This guide will explore the comparative reactivity of these two cyclopentenol derivatives in two key transformations: the esterification of the hydroxyl group and the oxidation of the alcohol to the corresponding ketone.

Comparative Reactivity at the Hydroxyl Group: A Case Study in Esterification

The esterification of the secondary hydroxyl group in 2-alkylcyclopentenols is a fundamental transformation. To provide a quantitative comparison, we will draw upon kinetic data from the Fischer esterification of closely related secondary alcohols: pentan-2-ol and hexan-2-ol, with acetic acid.[5] This serves as an excellent model for understanding the influence of the alkyl chain length on the reactivity of the hydroxyl group in our target cyclopentenols.

Experimental Data: Esterification Rate Constants

The following table summarizes the experimentally determined second-order rate constants for the esterification of pentan-2-ol and hexan-2-ol.[5]

| Alcohol | Alkyl Substituent | Esterification Rate Constant (k) at 60°C (dm³ mol⁻¹ s⁻¹) |

| Pentan-2-ol | Pentyl | 11.5 x 10⁻⁶ |

| Hexan-2-ol | Hexyl | 10.6 x 10⁻⁶ |

Table 1: Comparison of esterification rate constants for secondary alcohols with varying alkyl chain lengths.[5]

The data clearly indicates that pentan-2-ol undergoes esterification at a slightly faster rate than hexan-2-ol . This observation can be directly attributed to the increased steric hindrance presented by the longer hexyl chain, which makes the approach of the carboxylic acid to the hydroxyl group more challenging.

Mechanistic Insights and Causality

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2][6][7] The reaction proceeds through a series of equilibrium steps, with the rate-determining step typically being the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Caption: Mechanism of Fischer Esterification.

The increased steric bulk of the hexyl group in 2-hexylcyclopentenol, compared to the pentyl group, will create a more crowded transition state during the nucleophilic attack, thus increasing the activation energy and slowing down the reaction rate.

Experimental Protocol: Fischer Esterification of 2-Alkylcyclopentenols

This protocol is a representative procedure for the esterification of 2-alkylcyclopentenols.

Materials:

-

2-Alkylcyclopentenol (1.0 eq)

-

Acetic acid (3.0 eq)

-

Concentrated sulfuric acid (0.1 eq)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-alkylcyclopentenol in acetic acid.

-

Carefully add the concentrated sulfuric acid dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 118°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Oxidation Reactions

Theoretical Considerations

Common oxidation reagents for secondary alcohols include chromium-based reagents (e.g., Jones reagent, PCC) and milder, DMSO-based reagents like the Swern oxidation.[8][9][10][11] The mechanism of these oxidations often involves the formation of an intermediate where the alcohol is coordinated to the oxidizing agent. The subsequent elimination step, which forms the carbonyl group, can be sensitive to steric hindrance around the alcohol and the adjacent C-H bond.

Given the increased steric bulk of the hexyl group, it is reasonable to predict that 2-pentylcyclopentenol will undergo oxidation at a slightly faster rate than 2-hexylcyclopentenol . The larger hexyl group can hinder the formation of the key intermediate (e.g., a chromate ester in Jones oxidation or an alkoxysulfonium salt in Swern oxidation) and may also sterically disfavor the conformational arrangement required for the final elimination step.

Experimental Protocol: Swern Oxidation of 2-Alkylcyclopentenols

The Swern oxidation is a reliable method for the oxidation of secondary alcohols to ketones under mild conditions, which is often preferred when sensitive functional groups are present.[8][9][10][11]

Materials:

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (2.2 eq)

-

Dichloromethane (anhydrous)

-

2-Alkylcyclopentenol (1.0 eq)

-

Triethylamine (5.0 eq)

Caption: Experimental workflow for the Swern oxidation.

Procedure:

-

To a solution of oxalyl chloride in anhydrous dichloromethane at -78°C (dry ice/acetone bath), add DMSO dropwise. Stir the mixture for 15 minutes.

-

Add a solution of the 2-alkylcyclopentenol in dichloromethane dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.

-

Add triethylamine to the reaction mixture, stir for 15 minutes at -78°C, and then allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-alkylcyclopentenone by column chromatography.

Reactivity of the Alkene Moiety

The endocyclic double bond in 2-alkylcyclopentenols is also a site of reactivity, primarily for electrophilic addition reactions. The alkyl group at the 2-position influences the regioselectivity of such additions. According to Markovnikov's rule, in the addition of an electrophile (E-Nu), the electrophile will add to the less substituted carbon of the double bond (C3), leading to the formation of a more stable carbocation at the more substituted carbon (C2). The electron-donating nature of the alkyl group helps to stabilize this carbocation.

The difference in reactivity of the double bond between the 2-pentyl and 2-hexyl substituted cyclopentenols is expected to be minimal. The primary influence of the alkyl chain would again be steric. In reactions involving bulky electrophiles, the slightly larger steric profile of the hexyl group might lead to a marginal decrease in the reaction rate compared to the pentyl analogue.

Conclusion and Practical Implications for Drug Development

-

Reactivity of the Hydroxyl Group: The primary differentiating factor is steric hindrance. The longer hexyl chain imparts slightly greater steric bulk, resulting in slower reaction rates for transformations involving the hydroxyl group , such as esterification and oxidation, when compared to the pentyl analogue.

-

Reactivity of the Double Bond: The influence of the alkyl chain length on the reactivity of the endocyclic double bond is likely to be less pronounced but will still be governed by steric factors, especially with bulky reagents.

For drug development professionals, these subtle differences can have practical implications:

-

Process Optimization: When scaling up reactions, the slightly slower reaction times for the hexyl derivative may necessitate longer reaction times or slightly more forcing conditions to achieve comparable conversions to the pentyl analogue.

-

Selectivity: In molecules with multiple reactive sites, the modest difference in reactivity could potentially be exploited to achieve selective functionalization under carefully controlled conditions.

-

Cost and Availability: While not a direct measure of reactivity, the availability and cost of the starting materials for the synthesis of each analogue may also be a deciding factor in large-scale campaigns.

Ultimately, the choice between 2-pentyl- and 2-hexyl-substituted cyclopentenols will depend on the specific requirements of the synthetic route and the desired properties of the final molecule. This guide provides the foundational understanding and supporting data to aid in this critical decision-making process.

References

-

Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. Angewandte Chemie International Edition, [Link]

-

Fischer Esterification. Master Organic Chemistry, [Link]

-

Effect of alkyl side chain length on microscopic structures and mechanical properties of ionically-functionalized block polymer-based thermoplastic elastomers. RSC Publishing, [Link]

-

Inductive Effects of Alkyl Groups. Chemistry LibreTexts, [Link]

-

Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. Chemistry LibreTexts, [Link]

-

Prediction of esterification rate constants for secondary alkan-2-ols based on one- and two-parameter Taft equations. ResearchGate, [Link]

-

Fischer Esterification. Chemistry LibreTexts, [Link]

-

Fischer Esterification. Chemistry Steps, [Link]

-

Swern Oxidation. Organic Chemistry Tutor, [Link]

-

Swern Oxidation of Alcohols. YouTube, [Link]

-

Swern Oxidation. ResearchGate, [Link]

-

Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis, [Link]

-

Oxidation of Alcohols. Chemistry LibreTexts, [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthetic studies on terpene compounds. Part 13. Total synthesis of fraxinellone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

Validating shelf-life stability of 2-Cyclopenten-1-ol, 2-pentyl- samples

Technical Comparison & Stability Protocol Guide

Executive Summary

This guide provides a technical validation framework for 2-Cyclopenten-1-ol, 2-pentyl- (CAS: 174618-07-6), a critical allylic alcohol intermediate often used in the synthesis of fragrance compounds (e.g., Dihydrojasmone) and pharmaceutical prostaglandins.[1]

Unlike its saturated analog (2-pentylcyclopentanol) or its oxidized ketone form (2-pentyl-2-cyclopenten-1-one, CAS 25564-22-1), this specific molecule exhibits high reactivity due to the allylic hydroxyl motif.[1] This guide compares its stability profile under standard vs. optimized conditions, demonstrating that inert atmosphere storage at 4°C is not merely a recommendation but a chemical necessity to prevent rapid oxidation into the enone.

Chemical Profile & Degradation Mechanics

To validate shelf-life, one must first understand the degradation mechanism.[1] The "Expertise" in stability testing comes from anticipating what to look for.[1]

The Instability Triad

The molecule contains three structural features that drive its degradation:

-

Allylic Alcohol Group: Susceptible to radical autoxidation.[1]

-